molecular formula C23H21IN2O7 B443176 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID

Cat. No.: B443176
M. Wt: 564.3g/mol
InChI Key: AGICJWCUHXIDCK-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy-oxoethoxy group, an iodo-methoxybenzylidene moiety, and a pyrazolyl-benzoic acid core.

Preparation Methods

The synthesis of 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves multiple steps. One common synthetic route starts with the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours . The resulting product is then subjected to further reactions to introduce the iodo and pyrazolyl groups, followed by the formation of the benzoic acid moiety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy-oxoethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may interact with signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar compounds to 3-[4-{(Z)-1-[4-(2-ETHOXY-2-OXOETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID include:

Properties

Molecular Formula

C23H21IN2O7

Molecular Weight

564.3g/mol

IUPAC Name

3-[(4Z)-4-[[4-(2-ethoxy-2-oxoethoxy)-3-iodo-5-methoxyphenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C23H21IN2O7/c1-4-32-20(27)12-33-21-18(24)9-14(10-19(21)31-3)8-17-13(2)25-26(22(17)28)16-7-5-6-15(11-16)23(29)30/h5-11H,4,12H2,1-3H3,(H,29,30)/b17-8-

InChI Key

AGICJWCUHXIDCK-IUXPMGMMSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1I)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC

Origin of Product

United States

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